molecular formula C26H23NO6S B270857 2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B270857
M. Wt: 477.5 g/mol
InChI Key: LVTDXSJTIBPOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as compound 1, is a synthetic molecule with potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate 1 is not fully understood. However, it is believed to modulate the activity of the sigma-1 receptor, which is involved in the regulation of calcium ion channels and various signaling pathways. This modulation may lead to the neuroprotective effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate 1 can increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These factors play a crucial role in the growth and survival of neurons, and their upregulation may contribute to the neuroprotective effects of 2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate 1. Additionally, 2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate 1 has been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate 1 in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for more precise targeting of this receptor and reduces the potential for off-target effects. However, a limitation of using 2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate 1 is its relatively complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for research on 2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate 1. One potential direction is to investigate its effects on other physiological processes beyond the nervous system, such as immune function and metabolism. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate 1 and to optimize its synthesis method for wider availability and lower cost. Finally, clinical trials are needed to determine the safety and efficacy of 2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate 1 in humans for the treatment of neurodegenerative diseases.
In conclusion, 2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate 1 is a synthetic molecule with potential applications in scientific research, particularly in the field of neuroscience. Its high potency and selectivity for the sigma-1 receptor make it a promising candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method for wider availability and lower cost.

Synthesis Methods

Compound 1 can be synthesized using a multi-step process involving the reaction of various chemicals. The synthesis begins with the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form 2,5-dimethylphenylacetyl chloride. The resulting 2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is then reacted with 3-pyrrolidinone to form 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid. The final step involves the reaction of 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid with 4-(2-thienylcarbonyloxy)phenylboronic acid to form 2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate 1.

Scientific Research Applications

Compound 1 has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. Studies have also suggested that 2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate 1 may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C26H23NO6S

Molecular Weight

477.5 g/mol

IUPAC Name

[2-oxo-2-[4-(thiophene-2-carbonyloxy)phenyl]ethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C26H23NO6S/c1-16-5-6-17(2)21(12-16)27-14-19(13-24(27)29)25(30)32-15-22(28)18-7-9-20(10-8-18)33-26(31)23-4-3-11-34-23/h3-12,19H,13-15H2,1-2H3

InChI Key

LVTDXSJTIBPOAL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4

Origin of Product

United States

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